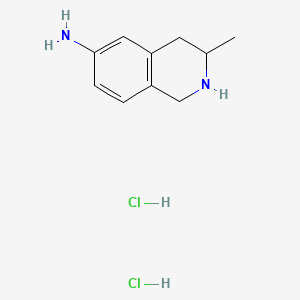![molecular formula C14H25NO4 B15307783 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid CAS No. 2352637-34-2](/img/structure/B15307783.png)
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with a carboxylic acid group and an aminoethyl group protected by a tert-butoxycarbonyl group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Protection of the amine group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of the cyclohexane ring: The protected aminoethyl group is then introduced to a cyclohexane ring through a nucleophilic substitution reaction. This step may involve the use of a suitable leaving group and a nucleophile to facilitate the substitution.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group, revealing the free amine group.
Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions may involve the use of reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: The major product is the free amine group.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of other functional groups.
Biology: Employed in the synthesis of peptides and proteins, where it protects amino groups during chain elongation.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon deprotection.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where it serves as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, revealing the free amine group. This property is exploited in various synthetic pathways to achieve selective reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(((tert-butoxycarbonyl)amino)methyl)cyclohexane-1-carboxylic acid
- 5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid
Uniqueness
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid is unique due to its specific structure, which combines a cyclohexane ring with a protected aminoethyl group and a carboxylic acid group. This combination allows for versatile applications in organic synthesis, particularly in the protection of amine groups during complex reactions.
Properties
CAS No. |
2352637-34-2 |
|---|---|
Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-8-10-4-6-11(7-5-10)12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
QNGOUBIUZJXURL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B15307722.png)





![1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15307770.png)





